N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride
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Description
N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride is a useful research compound. Its molecular formula is C25H31ClN4O6S2 and its molecular weight is 583.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 582.1373548 g/mol and the complexity rating of the compound is 894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used as photoinitiators for free radical or cationic photopolymerization under the irradiation of various leds .
Mode of Action
The compound interacts with its targets by initiating the free radical polymerization of acrylates under a LED at 405 nm . The specific substituents in the compound’s structure, such as secondary and tertiary amines, play a crucial role in this process .
Biochemical Pathways
The compound affects the pathway of free radical polymerization. When combined with various additives, it can efficiently initiate free radical photopolymerization at different wavelengths, even under low-intensity polychromatic visible light . The compound also exhibits high efficiency for cationic photopolymerization of epoxides upon diverse LEDs .
Pharmacokinetics
Similar compounds have been used in the synthesis of interpenetrated polymer networks and adapted for 3d printing , suggesting that they have suitable bioavailability for these applications.
Result of Action
The compound’s action results in the initiation of free radical polymerization, leading to the formation of polymers . This process is highly efficient and can even outperform commercial photoinitiators .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light intensity and wavelength . For instance, the compound can initiate free radical polymerization under various LEDs and even under low-intensity polychromatic visible light .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2.ClH/c1-27(2)10-11-29(25-26-20-13-21-22(35-16-34-21)14-23(20)36-25)24(30)17-6-8-19(9-7-17)37(31,32)28(3)15-18-5-4-12-33-18;/h6-9,13-14,18H,4-5,10-12,15-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOIQXZXROUSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5CCCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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